molecular formula C17H21FN6O2 B12483826 2-(3,5-dimethylpiperidin-1-yl)-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine

2-(3,5-dimethylpiperidin-1-yl)-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B12483826
M. Wt: 360.4 g/mol
InChI Key: CEXAYWOZJNURAK-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with dimethyl groups, a fluorophenyl group, and a nitropyrimidine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the dimethyl groups. The fluorophenyl group is then attached through a substitution reaction, and finally, the nitropyrimidine moiety is introduced via a coupling reaction. Common reagents used in these reactions include halogenated precursors, organometallic catalysts, and various solvents to facilitate the reactions under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-1-(4-FLUOROPHENYL)ETHANAMINE
  • 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE

Uniqueness

Compared to similar compounds, 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H21FN6O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-4-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H21FN6O2/c1-10-7-11(2)9-23(8-10)17-21-15(19)14(24(25)26)16(22-17)20-13-5-3-12(18)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H3,19,20,21,22)

InChI Key

CEXAYWOZJNURAK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N)C

Origin of Product

United States

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